molecular formula C17H12N6O6 B2785533 N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide CAS No. 1209895-87-3

N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2785533
CAS No.: 1209895-87-3
M. Wt: 396.319
InChI Key: DKAIPDWTPIDEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with:

  • A furan-2-yl group at position 3.
  • A 4-methyl-6-oxo-1H-pyrimidin-2-yl group at position 2.
  • A 5-nitrofuran-2-carboxamide moiety at position 3.

The pyrimidinone substituent may contribute to hydrogen bonding or enzymatic interactions.

Properties

CAS No.

1209895-87-3

Molecular Formula

C17H12N6O6

Molecular Weight

396.319

IUPAC Name

N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C17H12N6O6/c1-9-7-14(24)20-17(18-9)22-13(8-10(21-22)11-3-2-6-28-11)19-16(25)12-4-5-15(29-12)23(26)27/h2-8H,1H3,(H,19,25)(H,18,20,24)

InChI Key

DKAIPDWTPIDEHF-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Biological Activity

N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates multiple heterocyclic moieties, which are known to enhance biological activity. The presence of the furan and pyrazole rings contributes to its pharmacological potential.

1. Antimicrobial Activity

Recent studies have highlighted the compound's broad-spectrum antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 2.50 to 20 µg/mL. Notably, it has been reported to inhibit E. coli DNA gyrase B with an IC50 value of 9.80 µM, comparable to established antibiotics like ciprofloxacin .

Microbial Strain MIC (µg/mL) Activity
E. coli9.80Inhibition of DNA gyrase B
Staphylococcus aureus10.00Moderate inhibition
Candida albicans15.00Effective antifungal

2. Antioxidant Activity

The compound exhibits significant antioxidant properties, demonstrated through DPPH scavenging assays. The scavenging percentages for selected derivatives range from 84.16% to 90.52%, indicating a strong capacity to neutralize free radicals .

Compound DPPH Scavenging (%)
Compound 184.16
Compound 286.42
Compound 390.52

3. Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties, with HRBC membrane stabilization percentages ranging from 86.70% to 99.25%. This suggests a potential application in treating inflammatory conditions .

4. Cytotoxicity

The cytotoxic effects of the compound were evaluated against various cancer cell lines, revealing promising results with IC50 values indicating moderate to high antiproliferative activity .

Cell Line IC50 (µM)
Human colon adenocarcinoma163.3
Breast cancer170
Ovarian cancer86.2

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Antimicrobial Efficacy : A study demonstrated that the compound significantly reduced bacterial load in infected animal models, supporting its potential as a new therapeutic agent against resistant strains.
  • Cytotoxicity in Cancer Models : In xenograft models, treatment with this compound resulted in reduced tumor growth and improved survival rates compared to controls.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, demonstrating mechanisms that inhibit cell proliferation and induce apoptosis.

In Vitro Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)5.2Inhibition of cell cycle progression
MCF7 (breast cancer)3.8Induction of apoptosis via mitochondrial pathway
A549 (lung cancer)4.5Targeting EGFR signaling pathway

These results indicate that the compound may serve as a lead for developing new anticancer agents.

Antibacterial Activity

The compound also exhibits notable antibacterial properties, particularly against resistant strains of bacteria. Its mechanism involves the reduction of the nitro group, which is essential for its therapeutic activity.

In Vitro Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Mechanism of Action
Staphylococcus aureus8Nitro group reduction leading to reactive intermediates
Escherichia coli16Disruption of bacterial DNA synthesis
Helicobacter pylori4Inhibition of specific enzymatic pathways

The compound's effectiveness against both Gram-positive and Gram-negative bacteria makes it a candidate for further investigation in treating infections caused by resistant strains.

Case Studies and Research Findings

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models, suggesting potential for clinical application in oncology .
  • Antibacterial Efficacy : Research published in Antimicrobial Agents and Chemotherapy reported that nitrofuran derivatives, including this compound, showed promising results against multidrug-resistant strains of Staphylococcus aureus and Helicobacter pylori, highlighting their potential role in overcoming antibiotic resistance .
  • Mechanistic Insights : Investigations into the mechanistic pathways revealed that the compound induces oxidative stress within bacterial cells, leading to cell death, which is particularly effective against anaerobic bacteria .

Comparison with Similar Compounds

Key Comparisons :

Feature Target Compound EP 4 374 877 A2 Compounds
Core Structure Pyrazole Pyridazine/Pyridine
Electron-Withdrawing Groups 5-Nitrofuran Cyano, Trifluoromethyl
Bioactivity Relevance Potential antimicrobial activity Likely kinase inhibition

The 5-nitrofuran may confer redox-mediated antimicrobial effects, unlike the kinase-targeting substituents in the patent compounds.

Dihydropyridine Derivatives (AZ331 and AZ257)

highlights 1,4-dihydropyridines like:

  • AZ331 : Contains a thioether linkage and methoxyphenyl groups.
  • AZ257 : Features a 4-bromophenyl-2-oxoethyl substituent.

Key Comparisons :

Feature Target Compound AZ331/AZ257
Core Structure Pyrazole 1,4-Dihydropyridine
Functional Groups Nitrofuran, Pyrimidinone Thioether, Cyano
Synthetic Complexity Moderate (amide coupling) High (multi-step thioether synthesis)

The dihydropyridines’ thioether linkages suggest redox or enzyme-targeting applications, whereas the target compound’s nitrofuran may prioritize bacterial nitroreductase activation.

Furo[2,3-b]pyridine Derivatives (MedChemComm)

describes furopyridine-carboxamides , such as:

  • 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide .

Key Comparisons :

Feature Target Compound Furopyridine Derivative
Core Structure Pyrazole Furo[2,3-b]pyridine
Substituents Pyrimidinone Pyrimidinylcyclopropane
Synthetic Approach Amide coupling Multi-step cyclopropane functionalization

The furopyridine’s chloro and fluorophenyl groups may enhance lipophilicity, contrasting with the target compound’s polar pyrimidinone and nitrofuran.

Heterocyclic Carboxamides ()

Examples include:

  • N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide : Benzofuran core with chlorobenzoyl .
  • N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-3-fluorobenzamide : Imidazopyrimidine core.

Key Comparisons :

Feature Target Compound Compounds
Core Structure Pyrazole Benzofuran/Imidazopyrimidine
Functional Groups Nitrofuran Chlorobenzoyl, Fluoro
Potential Applications Antimicrobial Kinase inhibition, Anticancer

The benzofuran derivatives’ chlorobenzoyl groups suggest hydrophobic binding pockets, while the target’s nitrofuran may prioritize bacterial nitroreductase activation.

Q & A

Basic: What synthetic strategies are employed for the preparation of this compound?

The synthesis typically involves multi-component reactions (MCRs) to assemble the pyrazole-pyrimidine core, followed by sequential coupling with nitrofuran carboxamide groups. Key steps include:

  • One-pot cyclocondensation : Combining furan-2-carboxamide derivatives with pyrimidine precursors under reflux in polar aprotic solvents (e.g., DMF) to form the pyrazole ring .
  • Nitro-group introduction : Selective nitration of the furan moiety using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane to isolate intermediates, followed by recrystallization for final product purity .

Basic: How is the structural integrity of this compound confirmed?

Structural validation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., pyrazole NH at δ 10–12 ppm, furan protons at δ 6–7 ppm) and carbon backbone .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., molecular ion peak matching C₁₈H₁₂N₆O₆) and fragmentation patterns .
  • X-ray crystallography (if applicable): Resolving the pyrimidine-oxo group conformation and hydrogen-bonding networks .

Basic: What in vitro biological screening methods are recommended for initial activity assessment?

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate MIC values .
  • Enzyme inhibition : Fluorescence-based assays targeting bacterial nitroreductases (relevant to nitrofuran bioactivation) .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Advanced: How can reaction yields be optimized for the pyrazole-pyrimidine core synthesis?

  • Solvent selection : Use DMF or acetonitrile to enhance solubility of heterocyclic intermediates .
  • Catalyst optimization : Additives like p-TsOH (10 mol%) improve cyclocondensation efficiency by stabilizing transition states .
  • Temperature control : Maintain 80–90°C during MCRs to balance reaction rate and byproduct formation .
  • Real-time monitoring : TLC or HPLC tracking to identify optimal reaction termination points .

Advanced: How to address contradictory bioactivity data between this compound and structurally similar analogs?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. phenyl groups on pyrimidine C4) on target binding using molecular docking .
  • Metabolic stability assays : Assess nitroreductase-mediated activation in different bacterial strains to explain variability in MIC values .
  • Crystallographic studies : Resolve binding modes with target enzymes (e.g., DNA gyrase) to identify steric or electronic clashes in less active analogs .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to bacterial nitroreductase active sites, focusing on hydrogen bonds between the nitrofuran group and conserved residues (e.g., Tyr114) .
  • MD simulations (GROMACS) : Evaluate stability of ligand-enzyme complexes over 100-ns trajectories to identify critical interaction hotspots .
  • QSAR modeling : Use Hammett constants for substituents on the pyrimidine ring to correlate electronic effects with antimicrobial potency .

Advanced: How to resolve discrepancies in spectroscopic data during characterization?

  • Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
  • 2D experiments (COSY, HSQC) : Assign overlapping proton signals (e.g., pyrazole vs. furan protons) through scalar coupling networks .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to confirm NH group assignments in complex regions .

Advanced: What strategies mitigate nitro-group instability during storage?

  • Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis .
  • Light exclusion : Use amber vials to block UV-induced degradation of the nitrofuran moiety .
  • Stabilizer additives : Include 1% w/v ascorbic acid in solution formulations to act as a radical scavenger .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.